N-(4-((2-phenylmorpholino)sulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(2-phenylmorpholin-4-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-14(21)19-16-7-9-17(10-8-16)25(22,23)20-11-12-24-18(13-20)15-5-3-2-4-6-15/h2-10,18H,11-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVCRFQYYABGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-phenylmorpholino)sulfonyl)phenyl)acetamide typically involves the reaction of 4-aminophenylacetamide with 2-phenylmorpholine in the presence of a sulfonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sulfonyl chlorides and base catalysts such as triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-((2-phenylmorpholino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles in the presence of base catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine: Explored for its antimicrobial and anticancer properties. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N-(4-((2-phenylmorpholino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity. The sulfonyl group plays a crucial role in this inhibition by forming strong interactions with the enzyme’s active site residues. This compound has been shown to inhibit enzymes such as dihydrofolate reductase, which is essential for DNA synthesis in rapidly dividing cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their substituent differences:
Pharmacological Activity Comparison
- Analgesic Activity: Compound N-[4-(Piperazin-1-ylsulfonyl)phenyl]acetamide (37) demonstrated significant anti-hypernociceptive activity in inflammatory pain models, comparable to paracetamol . The morpholino analog may exhibit similar or enhanced activity due to improved solubility from the oxygen atom in the morpholino ring. N-[4-[(4-Aminophenyl)sulfonyl]phenyl]acetamide (MADDS), a dapsone derivative, is primarily antimicrobial but highlights how sulfonamide substitutions influence target specificity .
- Antimicrobial Potential: N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide () showed stabilized crystal packing via hydrogen bonds, suggesting enhanced stability for antibiotic applications. Its methoxy group may reduce metabolic degradation compared to the target compound’s phenylmorpholino group .
Structure-Activity Relationships (SAR)
- Sulfonyl Linkage : Essential for hydrogen bonding with biological targets (e.g., cyclooxygenase enzymes in analgesia).
- Morpholino vs. Piperazinyl derivatives (e.g., compound 35, ) show higher analgesic activity, suggesting nitrogen basicity influences potency.
- Phenyl Substituents: Electron-withdrawing groups (e.g., nitro in ) may increase reactivity but reduce metabolic stability. Bulky 2-phenylmorpholino in the target compound could enhance lipophilicity, affecting blood-brain barrier penetration.
Biological Activity
N-(4-((2-phenylmorpholino)sulfonyl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its role in various biological activities. The morpholino moiety enhances solubility and bioavailability, making it a suitable candidate for pharmacological studies.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can interact with specific enzymes, potentially inhibiting their activity and leading to downstream effects in cellular pathways.
- Cell Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial cell membranes, leading to cell death. For instance, studies on related phenylacetamides demonstrated significant antibacterial activity by compromising cell integrity .
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by targeting specific signaling pathways, such as the JAK/STAT pathway, which is crucial in many malignancies .
Antimicrobial Activity
Research has shown that this compound exhibits promising antimicrobial properties. A comparative study highlighted its effectiveness against various bacterial strains, with a minimum effective concentration (EC50) significantly lower than that of established antibiotics.
| Compound | Bacterial Strain | EC50 (µM) |
|---|---|---|
| This compound | Xanthomonas oryzae | 156.7 |
| Control (Bismerthiazol) | Xanthomonas oryzae | 230.5 |
| Control (Thiodiazole Copper) | Xanthomonas oryzae | 545.2 |
Table 1: Antimicrobial activity comparison
Anticancer Activity
In vitro studies have indicated that this compound may possess anticancer properties. The compound has been tested against several cancer cell lines, demonstrating an ability to inhibit cell proliferation and induce apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |
| HeLa (Cervical Cancer) | 8.3 | JAK/STAT pathway inhibition |
| A549 (Lung Cancer) | 12.0 | Cell cycle arrest |
Table 2: Anticancer activity results
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Xanthomonas species revealed that the compound caused significant membrane disruption at concentrations above its EC50, leading to bacterial cell lysis as observed through scanning electron microscopy (SEM) .
- Cancer Cell Studies : In a series of experiments involving MCF-7 and HeLa cells, treatment with the compound resulted in increased levels of apoptotic markers such as caspase activation and PARP cleavage, confirming its potential as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for N-(4-((2-phenylmorpholino)sulfonyl)phenyl)acetamide and its derivatives?
Methodological Answer: A common approach involves sulfonylation of the parent aniline derivative. For example, sulfonamide intermediates can be synthesized by reacting 4-aminophenylacetamide with sulfonyl chlorides under controlled pH conditions (8–9) in aqueous media, followed by acidification to precipitate the product . Modifications to the morpholino or phenyl groups require selective substitution reactions, such as nucleophilic aromatic substitution or coupling with pre-functionalized morpholine derivatives. Purification typically involves recrystallization from methanol or column chromatography, with structural validation via -NMR, -NMR, and HRMS .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy : -NMR identifies proton environments (e.g., acetamide methyl at ~2.1 ppm, aromatic protons at 7.2–8.0 ppm). -NMR confirms carbonyl (168–170 ppm) and sulfonyl (~135 ppm) groups. HRMS validates the molecular ion peak (e.g., [M+H]) with mass accuracy <5 ppm .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice). For example, intramolecular C–H···O interactions and dihedral angles between aromatic rings (e.g., 83.2° in related sulfonamides) are critical for conformational analysis .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the pharmacological potential of this compound in pain management?
Methodological Answer:
- In vitro assays : Test inhibition of cyclooxygenase (COX-1/COX-2) or interaction with opioid receptors using enzyme-linked immunosorbent assays (ELISA) or radioligand binding.
- In vivo models : Use murine models of inflammatory pain (e.g., carrageenan-induced hyperalgesia). Compare efficacy to reference drugs (e.g., paracetamol) by measuring latency in tail-flick or hot-plate tests. Dose-response curves and statistical analysis (e.g., ANOVA) quantify potency .
- Safety profiling : Assess hepatotoxicity via ALT/AST levels and renal function via creatinine clearance in treated animals.
Q. What strategies are recommended for analyzing discrepancies in biological activity data across structurally similar sulfonamide derivatives?
Methodological Answer:
- Comparative SAR Analysis : Systematically vary substituents (e.g., morpholino vs. piperazinyl groups) and correlate changes with activity. For example, replacing a methylpiperazinyl group (compound 35) with a diethylsulfamoyl group (compound 36) may alter analgesic efficacy due to steric or electronic effects .
- Computational Modeling : Use molecular docking or molecular dynamics simulations to predict binding affinities to target proteins (e.g., COX-2). Validate hypotheses with free-energy perturbation (FEP) calculations.
- Statistical Resolution : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables (e.g., solubility differences in assay media) .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound's derivatives?
Methodological Answer:
- Scaffold Modification : Synthesize analogs with variations in (i) the sulfonamide linker (e.g., sulfonyl vs. carbonyl), (ii) the phenylmorpholino group (e.g., electron-withdrawing substituents), and (iii) the acetamide moiety (e.g., N-alkylation) .
- Bioisosteric Replacement : Substitute the morpholino ring with piperidine (as in compound 18, ChemSpider ID 72074) or pyrrolidine to assess ring size impact on activity .
- Pharmacokinetic Profiling : Measure logP (e.g., 3.07 for related compounds) and PSA (~96.5 Ų) to predict blood-brain barrier penetration and oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
